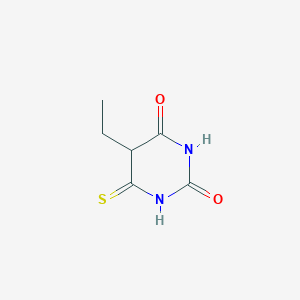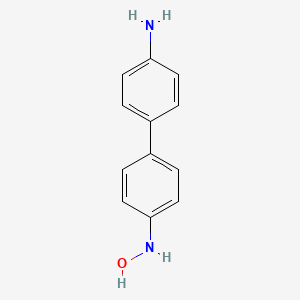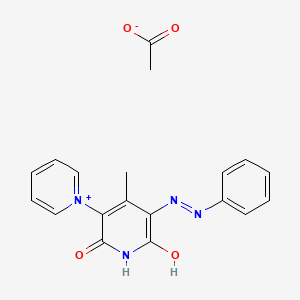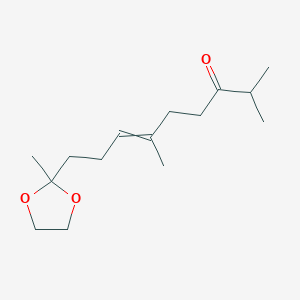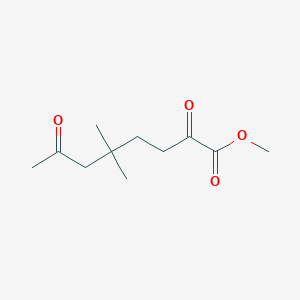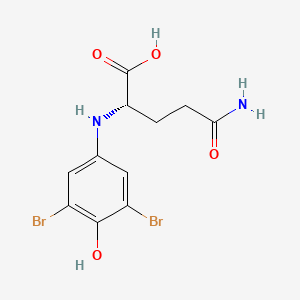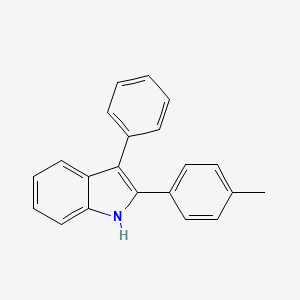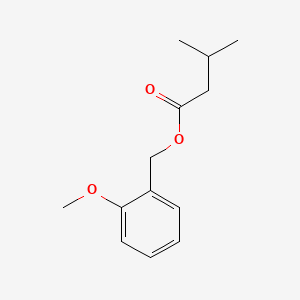
(Methoxyphenyl)methyl isovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Methoxyphenyl)methyl isovalerate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in the flavor and fragrance industries. This compound, in particular, has a distinctive fruity aroma, making it a valuable ingredient in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Methoxyphenyl)methyl isovalerate typically involves the esterification of methoxyphenylmethanol with isovaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid. The mixture is then heated under reflux, and the product is purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions: (Methoxyphenyl)methyl isovalerate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(Methoxyphenyl)methyl isovalerate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Widely used in the flavor and fragrance industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of (Methoxyphenyl)methyl isovalerate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Methyl isovalerate: Another ester with a similar structure but different functional groups.
Ethyl isovalerate: Similar ester with an ethyl group instead of a methoxyphenyl group.
Isobutyl isovalerate: Contains an isobutyl group instead of a methoxyphenyl group.
Uniqueness: (Methoxyphenyl)methyl isovalerate is unique due to its methoxyphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, particularly in the flavor and fragrance industries.
Propriétés
Numéro CAS |
71617-09-9 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(2-methoxyphenyl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C13H18O3/c1-10(2)8-13(14)16-9-11-6-4-5-7-12(11)15-3/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
YYOXJEOOELOSHT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OCC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


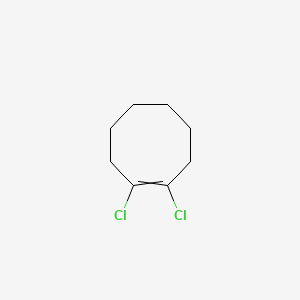
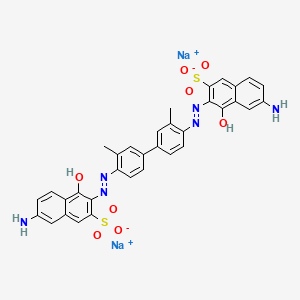
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
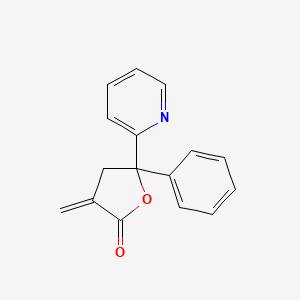
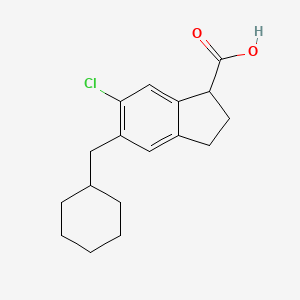
![1,4-Dioctyl-1,4-diazoniabicyclo[2.2.2]octane;bromide](/img/structure/B14478992.png)
